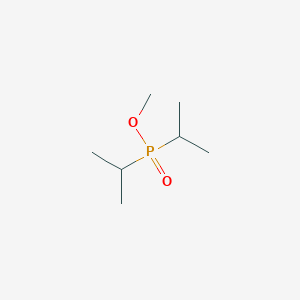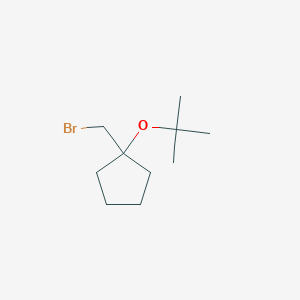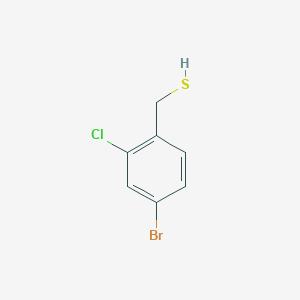
(4-Bromo-2-chlorophenyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-2-chlorophenyl)methanethiol is an organosulfur compound characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a methanethiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-chlorophenyl)methanethiol typically involves the introduction of the methanethiol group to a pre-functionalized aromatic ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as (4-Bromo-2-chlorophenyl)methyl halide, reacts with a thiol reagent under basic conditions. The reaction can be carried out in the presence of a base like sodium hydroxide or potassium carbonate in an appropriate solvent such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions would be carefully controlled to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Bromo-2-chlorophenyl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler aromatic thiols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate, or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide, sodium methoxide, or thiourea in polar aprotic solvents.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Aromatic thiols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-2-chlorophenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which (4-Bromo-2-chlorophenyl)methanethiol exerts its effects depends on the specific application. In biological systems, the thiol group can interact with various molecular targets, such as enzymes and proteins, through thiol-disulfide exchange reactions. This interaction can modulate the activity of these targets, leading to various biological effects. The presence of bromine and chlorine atoms can also influence the compound’s reactivity and binding affinity to specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
- (4-Bromo-2-fluorophenyl)methanethiol
- (4-Chloro-2-bromophenyl)methanethiol
- (4-Bromo-2-iodophenyl)methanethiol
Comparison: (4-Bromo-2-chlorophenyl)methanethiol is unique due to the specific combination of bromine and chlorine atoms on the benzene ring, which can influence its reactivity and properties. Compared to (4-Bromo-2-fluorophenyl)methanethiol, the chlorine atom provides different electronic effects, potentially altering the compound’s behavior in chemical reactions. Similarly, the presence of bromine and chlorine distinguishes it from (4-Chloro-2-bromophenyl)methanethiol and (4-Bromo-2-iodophenyl)methanethiol, each having distinct halogen atoms that affect their chemical and physical properties.
Eigenschaften
Molekularformel |
C7H6BrClS |
|---|---|
Molekulargewicht |
237.55 g/mol |
IUPAC-Name |
(4-bromo-2-chlorophenyl)methanethiol |
InChI |
InChI=1S/C7H6BrClS/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 |
InChI-Schlüssel |
UWCAARLCLHVLJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)Cl)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


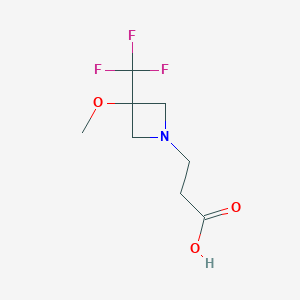
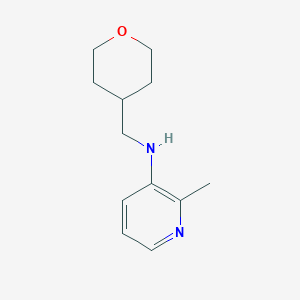
![tert-Butyl 3-(2,4-difluorophenyl)-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13339367.png)
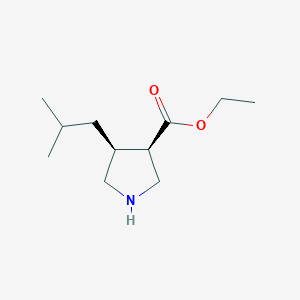
![tert-Butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B13339371.png)

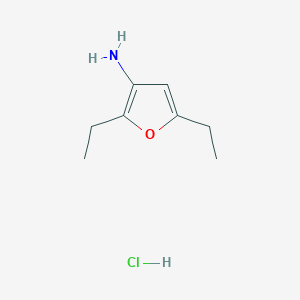
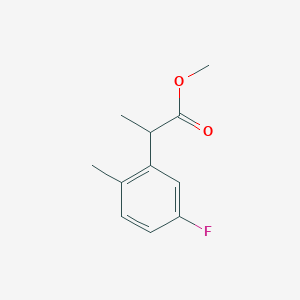
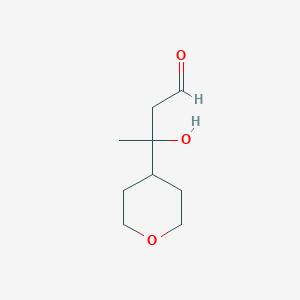
![[4-(Difluoromethyl)phenyl]methanethiol](/img/structure/B13339408.png)
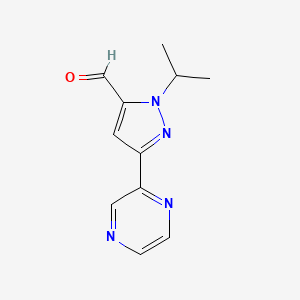
![4-Chloro-6-cyclopropylthieno[3,2-d]pyrimidine](/img/structure/B13339414.png)
